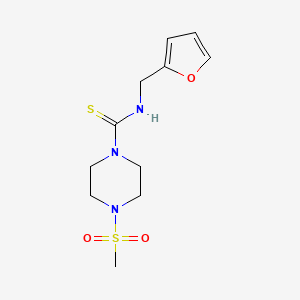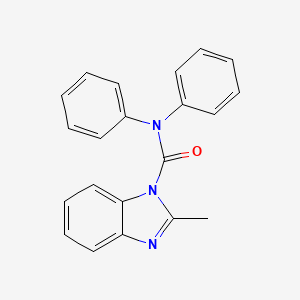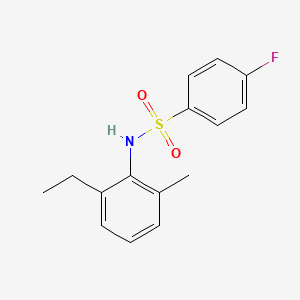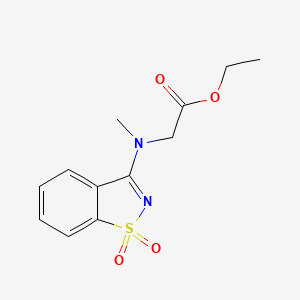
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as FN-1501, is a small molecule compound that has gained attention due to its potential therapeutic applications. FN-1501 is a piperazine derivative and belongs to the class of compounds known as carbothioamides.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is not fully understood. It is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of certain cytokines, which are involved in inflammation. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. In addition, N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been found to have antiviral properties, inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has several advantages for laboratory experiments. It is a small molecule compound, which makes it easier to synthesize and study. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to have low toxicity, making it a safer compound to work with. However, one limitation of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. One area of research is the development of more efficient synthesis methods for N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, which could increase its yield and purity. Another area of research is the study of the mechanism of action of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, which could lead to the development of more targeted therapies. Additionally, the potential therapeutic applications of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide in the treatment of cancer, inflammation, and viral infections could be further explored. Finally, the development of more soluble forms of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide could increase its efficacy in laboratory experiments.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide involves the reaction of 2-furylacetonitrile with methylsulfonyl chloride, followed by the reaction with piperazine-1-carbothioamide. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The yield of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide obtained by this method is around 50%.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been found to be effective against drug-resistant bacteria and fungi.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylsulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-19(15,16)14-6-4-13(5-7-14)11(18)12-9-10-3-2-8-17-10/h2-3,8H,4-7,9H2,1H3,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDOWCNQTGOAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5817950.png)
![4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817958.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5817975.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5817977.png)

![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5817992.png)
![ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5817994.png)
![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)

![2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5818006.png)
![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)
![methyl 4-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B5818021.png)